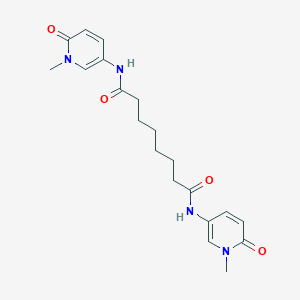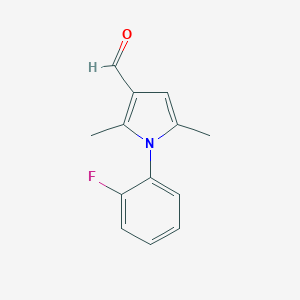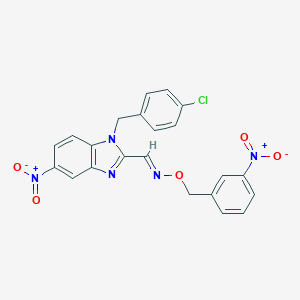
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell membrane integrity and eventual cell death. It also exhibits anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and regulating the activity of immune cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime exhibits minimal toxicity towards mammalian cells, making it a safe and effective candidate for further development. It has also been found to exhibit antioxidant activity and regulate lipid metabolism, indicating potential applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime in lab experiments include its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
For the research and development of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the development of novel formulations for its delivery. Additionally, further studies are needed to explore its potential applications in the treatment of metabolic disorders and autoimmune diseases.
In conclusion, 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound with significant potential in various fields of scientific research. Its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis make it a promising candidate for further development. Further studies are needed to explore its full potential and determine its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the reaction of 4-chlorobenzaldehyde, 5-nitro-1H-benzimidazole-2-carboxylic acid, and O-((3-nitrophenyl)methyl)hydroxylamine in the presence of a suitable catalyst. This method has been optimized to obtain a high yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases.
Eigenschaften
CAS-Nummer |
150445-97-9 |
|---|---|
Produktname |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Molekularformel |
C22H16ClN5O5 |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
(E)-1-[1-[(4-chlorophenyl)methyl]-5-nitrobenzimidazol-2-yl]-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C22H16ClN5O5/c23-17-6-4-15(5-7-17)13-26-21-9-8-19(28(31)32)11-20(21)25-22(26)12-24-33-14-16-2-1-3-18(10-16)27(29)30/h1-12H,13-14H2/b24-12+ |
InChI-Schlüssel |
BFBKOBZOHCVZBE-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Synonyme |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



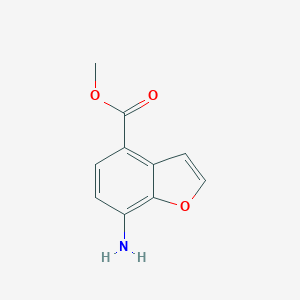
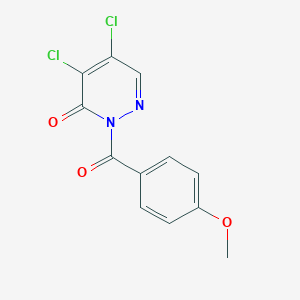
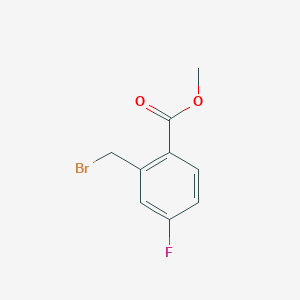
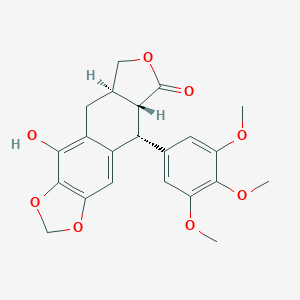
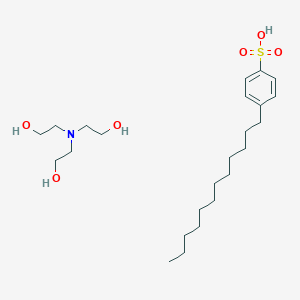
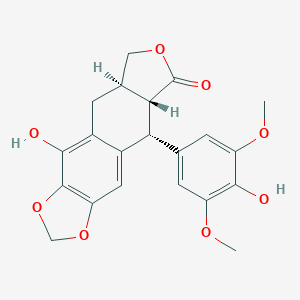
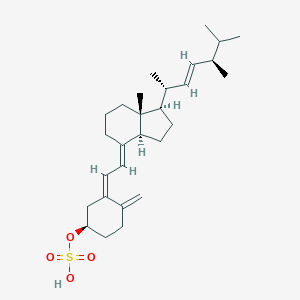
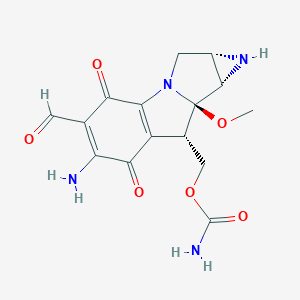
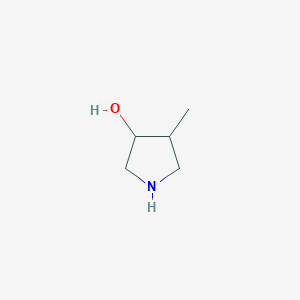
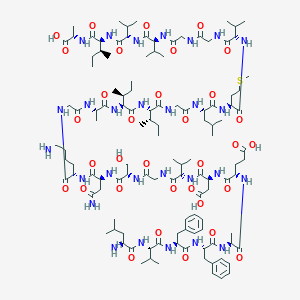
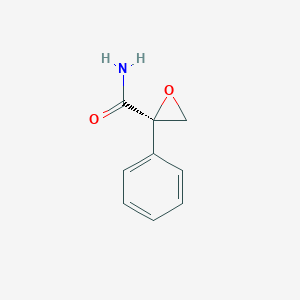
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
